Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2. It exhibits a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. CPI-1205 has demonstrated robust antitumor effects in preclinical studies and is currently in Phase I clinical trials for B-cell lymphoma.
Relevance: This compound shares several structural features with 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide, including a substituted piperidine ring linked to a central amide group. Additionally, both compounds contain a substituted aromatic ring connected to the amide nitrogen. The key difference lies in the presence of a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group in the target compound, while CPI-1205 features a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl group.
Compound Description: This compound is a novel phenoxy pyridine derivative evaluated for its anti-inflammatory properties. It demonstrated high selectivity for COX-2 inhibition, a favorable drug-likeness profile, lack of cytotoxicity, and relieved paw edema in an in vivo carrageenan-induced rat paw edema assay. This compound is a promising candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Relevance: Both this compound and 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide belong to the dihydropyridine class of compounds. They share the core 1,4-dihydropyridine scaffold with a carbonyl group at position 4.
Compound Description: MK-677 is a potent growth hormone secretagogue that acts as a full agonist at the ghrelin receptor, displaying higher efficacy than the endogenous ligand ghrelin. [, ] Studies have demonstrated that MK-677 functions as a direct agonist, competing with ghrelin in a simple fashion for binding to the receptor.
Relevance: MK-677 exhibits structural similarities to 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide, notably the presence of a piperidine ring connected to a sulfonamide moiety. Both compounds also feature a central amide bond and additional substituted aromatic rings. [, ]
Compound Description: GHRP-6 is a hexapeptide that acts as a growth hormone secretagogue. It functions as a full agonist at the ghrelin receptor, exhibiting higher efficacy than ghrelin. [, ] GHRP-6, like MK-677, competes with ghrelin for receptor binding in a simple competitive manner.
Relevance: Although a peptide, GHRP-6 is structurally related to 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide as it also targets the ghrelin receptor. Additionally, GHRP-6 shares some structural similarities with the target compound, including the presence of amide bonds and specific amino acid residues that could potentially mimic the interactions of the target compound's piperidine and aromatic rings with the ghrelin receptor. [, ]
Compound Description: L-692,429 is a benzolactam derivative that serves as a potent ghrelin receptor agonist. It exhibits high efficacy, surpassing that of ghrelin. L-692,429 is considered an ago-allosteric modulator due to its ability to influence the maximum efficacy and potency of ghrelin.
Relevance: L-692,429 demonstrates structural similarities to 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide, primarily through its central amide bond and the presence of multiple substituted aromatic rings. These shared structural features may contribute to their interactions with the ghrelin receptor.
Compound Description: SM-130686 is a novel oxindole derivative that acts as a ghrelin receptor agonist. It exhibits potent activity and contributes to mapping the binding site of the ghrelin receptor.
Relevance: SM-130686 shares structural features with 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide, including the presence of an amide bond, a substituted aromatic ring, and a trifluoromethyl group. This suggests potential similarities in their binding interactions with the ghrelin receptor.
Compound Description: SM-157740 is another novel oxindole derivative that acts as a ghrelin receptor agonist. Like SM-130686, it plays a role in defining the binding site of the ghrelin receptor.
Relevance: SM-157740 exhibits structural parallels with 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide. Both compounds contain an amide bond, substituted aromatic rings, and a trifluoromethyl group, suggesting possible similarities in their interactions with the ghrelin receptor.
Compound Description: FTY720 is a sphingosine 1-phosphate (S1P) receptor agonist. It's used as a treatment for multiple sclerosis due to its immunomodulatory effects.
Relevance: Although FTY720 does not directly target the ghrelin receptor, it is included as a related compound because the research highlights its use in combination with other agents, including AMPA receptor agonists, for the treatment of degenerative brain diseases. This highlights the potential for exploring combinations of compounds with different mechanisms of action to address complex neurological conditions. It's important to note that this compound does not exhibit direct structural similarities to 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide.
Compound Description: This compound is a 5-pyrazolyl-2-pyridone derivative developed for the treatment of chronic obstructive pulmonary disease (COPD). It functions as a potent inhibitor of neutrophilic elastase. [, ]
Relevance: Both this compound and 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide possess a 1,2-dihydropyridine core with substituents at positions 1, 3, and 6. Notably, both compounds share a 3-carboxamide substituent and a methyl group at position 6. This structural similarity suggests they may have comparable binding properties to certain targets. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.